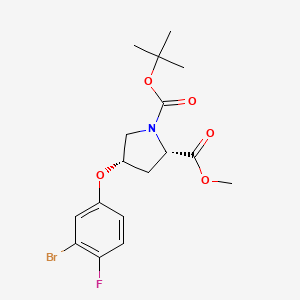
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure. Let’s break it down:
1-(tert-Butyl): This part of the name indicates the presence of a tert-butyl group (a bulky substituent) attached to the pyrrolidine ring.
2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy): Describes the substitution pattern on the pyrrolidine ring. It includes a bromine atom and a fluorine atom on the phenyl group.
pyrrolidine-1,2-dicarboxylate: Refers to the pyrrolidine ring with two carboxylate groups.
Métodos De Preparación
The synthetic routes for this compound involve several steps. While I don’t have specific data on industrial production methods, here’s a general outline:
Start with Pyrrolidine: Begin by synthesizing pyrrolidine, a five-membered ring compound.
Functionalization: Introduce the tert-butyl group, bromine, and fluorine substituents using appropriate reagents and conditions.
Esterification: Convert the carboxylic acid groups to esters using acid-catalyzed esterification.
Purification: Purify the compound through recrystallization or chromatography.
Análisis De Reacciones Químicas
Oxidation: The tert-butyl group can undergo oxidation to form the corresponding tert-butyl alcohol.
Substitution: The bromine and fluorine atoms are susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Major products include the tert-butyl ester of the pyrrolidine-1,2-dicarboxylic acid and its derivatives.
Aplicaciones Científicas De Investigación
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate has diverse applications:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Agrochemicals: Potential use in crop protection.
Materials Science: Its functional groups can be modified for various materials applications.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or cellular pathways. Further research is needed to elucidate this fully.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, we can compare it to related pyrrolidine derivatives. Its combination of tert-butyl, bromine, and fluorine substituents sets it apart.
Propiedades
Fórmula molecular |
C17H21BrFNO5 |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21BrFNO5/c1-17(2,3)25-16(22)20-9-11(8-14(20)15(21)23-4)24-10-5-6-13(19)12(18)7-10/h5-7,11,14H,8-9H2,1-4H3/t11-,14-/m0/s1 |
Clave InChI |
HTDWMPZCOACFFX-FZMZJTMJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC(=C(C=C2)F)Br |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


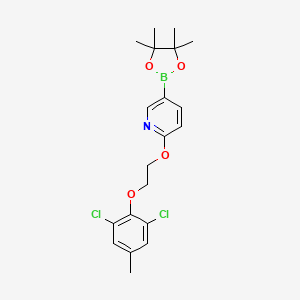
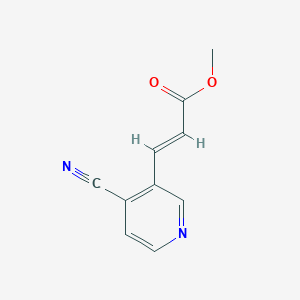


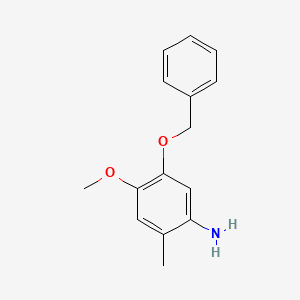
![Methyl 5-methylimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B12951877.png)
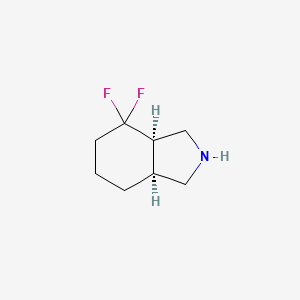

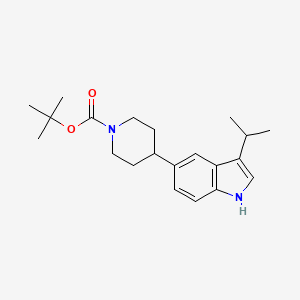
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)


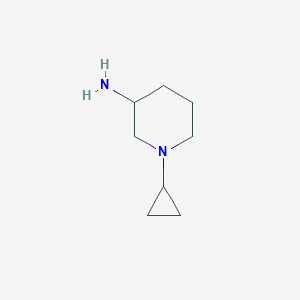
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
